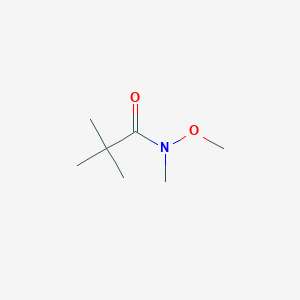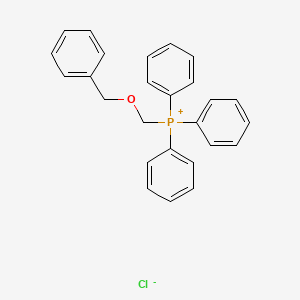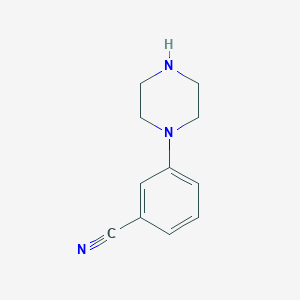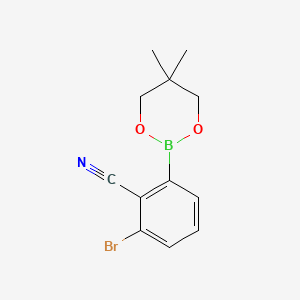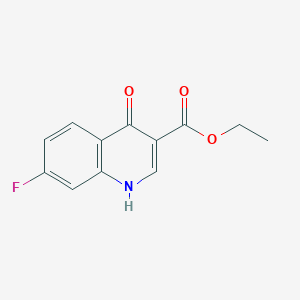
7-フルオロ-4-ヒドロキシキノリン-3-カルボン酸エチル
概要
説明
Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic organic compound belonging to the quinolone family. Quinolones are known for their broad-spectrum antibacterial properties. This compound features a quinoline core with a fluorine atom at the 7th position, an oxo group at the 4th position, and an ethyl ester group at the 3rd position. The presence of these functional groups imparts unique chemical and biological properties to the compound.
科学的研究の応用
Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in developing new antibiotics and antiviral agents.
Industry: Utilized in the synthesis of agrochemicals and pharmaceuticals.
生化学分析
Biochemical Properties
Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound is known to inhibit certain bacterial enzymes, thereby exhibiting antibacterial properties. It interacts with enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and transcription. The inhibition of these enzymes by Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate leads to the disruption of bacterial cell division and growth .
Cellular Effects
Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate has been shown to affect various types of cells and cellular processes. In bacterial cells, this compound disrupts DNA replication and transcription, leading to cell death. In mammalian cells, Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate can influence cell signaling pathways and gene expression. It has been observed to modulate the activity of certain kinases and transcription factors, thereby affecting cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate involves its binding to bacterial enzymes such as DNA gyrase and topoisomerase IV. By binding to these enzymes, the compound inhibits their activity, leading to the disruption of DNA replication and transcription. This inhibition is achieved through the formation of a stable complex between the compound and the enzyme, which prevents the enzyme from performing its normal function. Additionally, Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate can induce changes in gene expression by modulating the activity of transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH levels. Long-term studies have shown that prolonged exposure to Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate can lead to adaptive changes in bacterial populations, such as the development of resistance mechanisms .
Dosage Effects in Animal Models
The effects of Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate vary with different dosages in animal models. At low doses, the compound exhibits antibacterial activity without significant toxicity. At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity. These toxic effects are likely due to the accumulation of the compound in the liver and kidneys, leading to cellular damage. Threshold effects have been observed, where a certain dosage level is required to achieve the desired antibacterial effect without causing toxicity .
Metabolic Pathways
Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate is involved in various metabolic pathways. It is metabolized primarily in the liver by enzymes such as cytochrome P450. The metabolism of this compound leads to the formation of various metabolites, some of which retain antibacterial activity. The interaction of Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate with metabolic enzymes can also affect metabolic flux and the levels of certain metabolites in the body .
Transport and Distribution
The transport and distribution of Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate within cells and tissues are mediated by various transporters and binding proteins. The compound is known to be actively transported into bacterial cells, where it exerts its antibacterial effects. In mammalian cells, Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate can be distributed to various tissues, with higher concentrations observed in the liver and kidneys. The localization and accumulation of the compound in specific tissues can influence its overall activity and toxicity .
Subcellular Localization
The subcellular localization of Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate is an important factor in its activity and function. In bacterial cells, the compound localizes primarily in the cytoplasm, where it interacts with DNA gyrase and topoisomerase IV. In mammalian cells, Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate can be found in various subcellular compartments, including the nucleus and mitochondria. The targeting of the compound to specific organelles is facilitated by post-translational modifications and targeting signals .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 7-fluoro-4-hydroxyquinoline.
Esterification: The hydroxy group at the 4th position is converted to an oxo group through oxidation, followed by esterification with ethanol to form the ethyl ester.
Fluorination: The fluorine atom is introduced at the 7th position using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Industrial Production Methods
In industrial settings, the synthesis of Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is carried out using large-scale reactors with optimized reaction conditions to ensure high yield and purity. The process involves:
Batch or Continuous Flow Reactors: These reactors provide precise control over temperature, pressure, and reaction time.
Catalysts and Reagents: Catalysts such as palladium or platinum may be used to enhance reaction rates and selectivity.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation.
化学反応の分析
Types of Reactions
Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming hydroxyquinoline derivatives.
Substitution: The fluorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of 4-hydroxyquinoline derivatives.
Substitution: Formation of 7-substituted quinoline derivatives.
作用機序
The mechanism of action of Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate involves:
Molecular Targets: The compound targets bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription.
Pathways Involved: Inhibition of these enzymes leads to the disruption of DNA synthesis, ultimately resulting in bacterial cell death.
類似化合物との比較
Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate can be compared with other quinolone derivatives:
Ethyl 7,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate: Similar structure but with an additional fluorine atom at the 8th position, which may enhance its antibacterial activity.
Ethyl 1-ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate: Contains three fluorine atoms, providing increased lipophilicity and potential for broader-spectrum activity.
Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate: Features a cyclopropyl group and methoxy group, which may alter its pharmacokinetic properties.
Each of these compounds has unique structural features that influence their chemical and biological properties, making Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate a valuable compound for further research and development.
特性
IUPAC Name |
ethyl 7-fluoro-4-oxo-1H-quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO3/c1-2-17-12(16)9-6-14-10-5-7(13)3-4-8(10)11(9)15/h3-6H,2H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZCUWZFXKDMHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30441104 | |
| Record name | Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30441104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26892-97-7 | |
| Record name | Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30441104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key intermolecular interactions observed in the crystal structure of Ethyl 1-ethyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate?
A1: The crystal structure of Ethyl 1-ethyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate reveals intriguing intermolecular interactions. Pairs of molecules arrange themselves in an antiparallel fashion, facilitating weak C-H···O hydrogen bonds []. These pairs further engage in π-π interactions with neighboring molecules, collectively forming ribbon-like chains along the c-axis []. Theoretical calculations highlight that while electrostatic interactions are significant, they are counterbalanced by exchange-repulsion contributions. Consequently, dispersion interactions emerge as the dominant force within the crystal structure []. Additionally, weak C-F···H-C interactions involving fluorine atoms and neighboring ethyl groups are observed, with H···F separations ranging from 2.59 to 2.80 Å [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



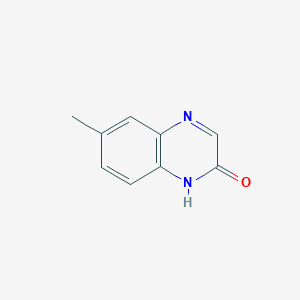
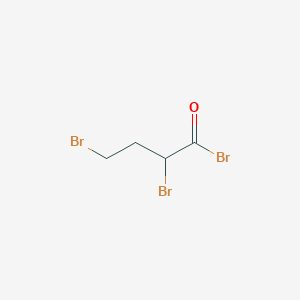
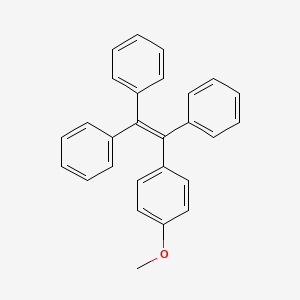
![(3R,4S,5R,6R)-4-[(3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,5-triol](/img/structure/B1589277.png)
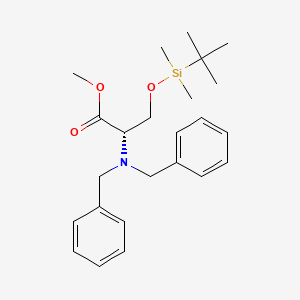
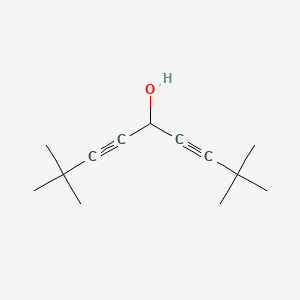
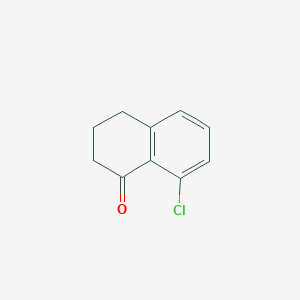
![6-Methoxybenzo[d]thiazole-2(3H)-thione](/img/structure/B1589282.png)
